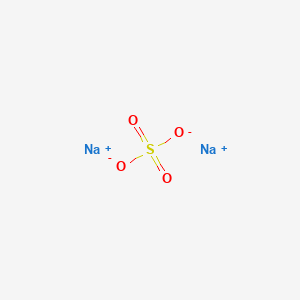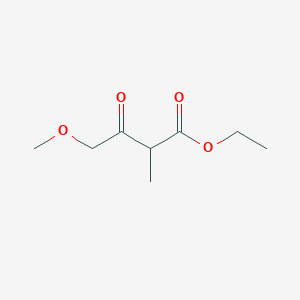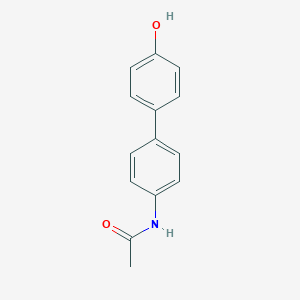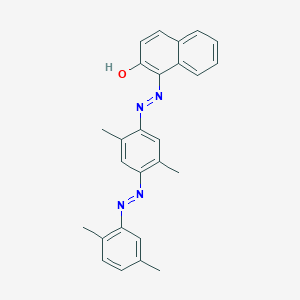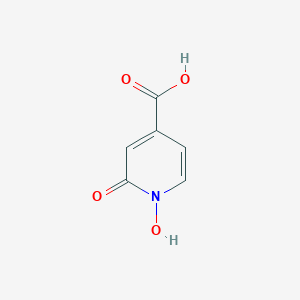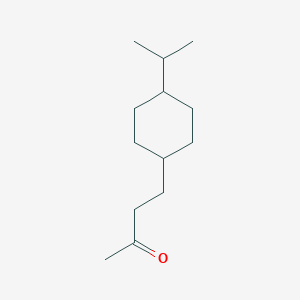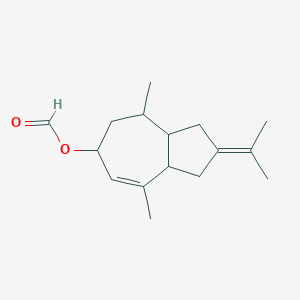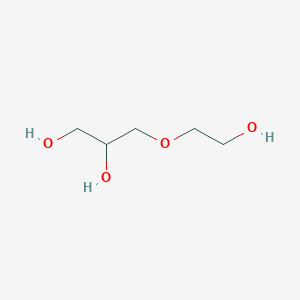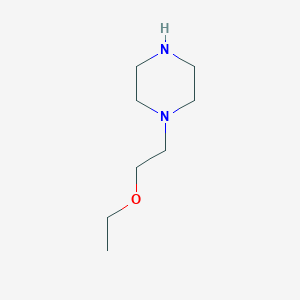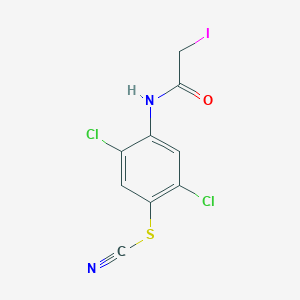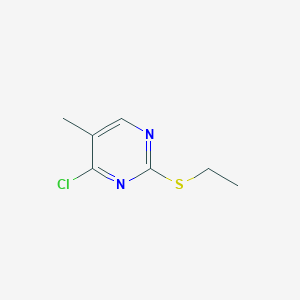
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine is an organic compound with a pyrimidine ring structure It is characterized by the presence of a chlorine atom at the 4th position, an ethylsulfanyl group at the 2nd position, and a methyl group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylsulfanyl-5-methylpyrimidine typically involves the reaction of 4-chloro-5-methylpyrimidine with ethylthiol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylsulfanyl group. The general reaction scheme is as follows:
4-Chloro-5-methylpyrimidine+EthylthiolBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
科学的研究の応用
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloro-2-ethylsulfanyl-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylpyrimidine: Lacks the ethylsulfanyl group, resulting in different chemical properties.
4-Chloro-2-(methylsulfanyl)-5-methylpyrimidine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Chloro-5-methylpyrimidine: Lacks the ethylsulfanyl group, leading to different reactivity.
Uniqueness
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
13480-96-1 |
|---|---|
分子式 |
C7H9ClN2S |
分子量 |
188.68 g/mol |
IUPAC名 |
4-chloro-2-ethylsulfanyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3 |
InChIキー |
PHKSIZQWMQKMPG-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
正規SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
| 13480-96-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


